molecular formula C16H19N3 B11956936 N-Ethyl-N-methyl-4-(P-tolylazo)aniline CAS No. 199107-70-5

N-Ethyl-N-methyl-4-(P-tolylazo)aniline

Cat. No.: B11956936
CAS No.: 199107-70-5
M. Wt: 253.34 g/mol
InChI Key: YNROXNAHGVGFNE-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-4-(P-tolylazo)aniline is an organic compound with the molecular formula C16H19N3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-4-(P-tolylazo)aniline typically involves the diazotization of p-toluidine followed by coupling with N-ethyl-N-methylaniline. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-4-(P-tolylazo)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-methyl-4-(P-tolylazo)aniline has diverse applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer activities.

    Industry: Utilized in the production of colored polymers and textiles.

Mechanism of Action

The mechanism by which N-Ethyl-N-methyl-4-(P-tolylazo)aniline exerts its effects involves the interaction of the azo group with molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-methyl-4-(P-tolylazo)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

199107-70-5

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N-ethyl-N-methyl-4-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C16H19N3/c1-4-19(3)16-11-9-15(10-12-16)18-17-14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3

InChI Key

YNROXNAHGVGFNE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C

Origin of Product

United States

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